

An In-depth Technical Guide to the Physicochemical Properties of 4,5-Diaminopyrimidine

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **4,5-Diaminopyrimidine**

Cat. No.: **B145471**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

4,5-Diaminopyrimidine is a pivotal heterocyclic amine that serves as a fundamental building block in the synthesis of a wide array of biologically active compounds. Its unique structural and electronic properties make it a valuable precursor in the development of pharmaceuticals, particularly as an inhibitor of dihydrofolate reductase (DHFR), a key enzyme in the folate metabolic pathway. This technical guide provides a comprehensive overview of the core physicochemical properties of **4,5-diaminopyrimidine**, detailed experimental protocols for their determination, and a visualization of its role in the folate synthesis pathway, offering a critical resource for researchers in medicinal chemistry and drug discovery.

Core Physicochemical Properties

The physicochemical characteristics of **4,5-diaminopyrimidine** are fundamental to its application in chemical synthesis and drug design. These properties influence its reactivity, solubility, and pharmacokinetic profile. A summary of its key quantitative data is presented in Table 1.

Table 1: Physicochemical Properties of **4,5-Diaminopyrimidine**

Property	Value	Reference(s)
IUPAC Name	Pyrimidine-4,5-diamine	[1]
CAS Number	13754-19-3	[2]
Molecular Formula	C ₄ H ₆ N ₄	[2]
Molecular Weight	110.12 g/mol	[2]
Appearance	White to gray to brown crystalline powder	[2]
Melting Point	204-206 °C	[3] [4]
Boiling Point	229 °C at 32 mmHg	[3] [4]
pKa	6.06 ± 0.10 (Predicted)	[5]
LogP (Predicted)	-0.8	[1]
Solubility	Soluble in water. [6] Soluble in organic solvents such as ethanol and methanol. [6]	

Spectral Data

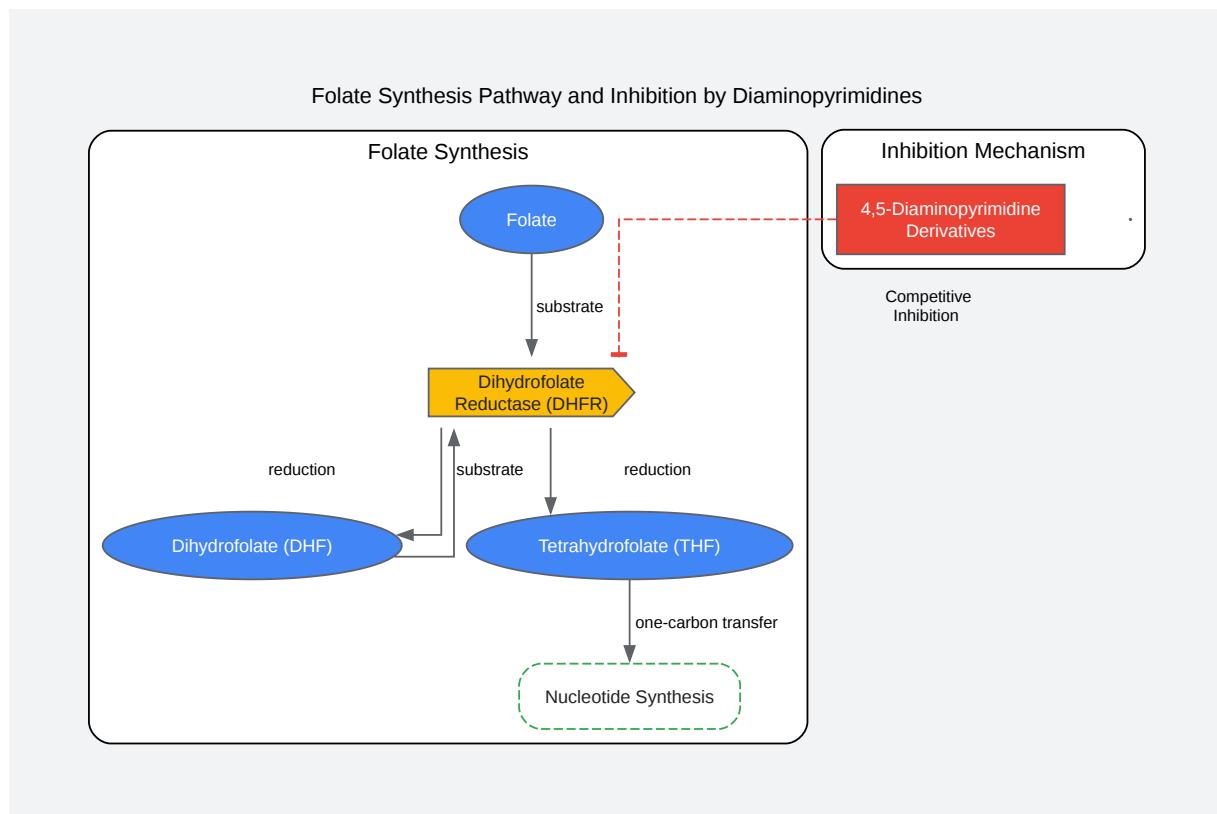

The spectral properties of **4,5-diaminopyrimidine** are crucial for its identification and structural elucidation.

Table 2: Spectral Data of **4,5-Diaminopyrimidine**

Spectrum	Solvent	Characteristic Peaks / Chemical Shifts (δ)	Reference(s)
^1H NMR	DMSO-d6	δ 7.65 (s, 1H), δ 6.85 (s, 1H), δ 5.8 (br s, 2H), δ 4.7 (br s, 2H)	[7]
IR (KBr Pellet)		N-H stretching: ~3200-3400 cm^{-1} (broad), C=C and C=N stretching: ~1600-1680 cm^{-1} , C- N stretching: ~1029- 1200 cm^{-1}	[8][9]
UV-Vis	Acetonitrile	λ_{max} ~267 nm	[8]
UV-Vis	Aqueous (pH 7.4)	λ_{max} ~267 nm	[8]

Biological Context: Role in the Folate Synthesis Pathway

4,5-Diaminopyrimidine and its derivatives are well-established inhibitors of dihydrofolate reductase (DHFR), a critical enzyme in the folate biosynthesis pathway.[10][11][12] This pathway is essential for the synthesis of nucleotides and certain amino acids, making it a key target for antimicrobial and anticancer therapies.[12][13] The inhibition of DHFR disrupts the production of tetrahydrofolate (THF), leading to the cessation of DNA synthesis and cell death. [14][15]

[Click to download full resolution via product page](#)

Folate pathway inhibition by diaminopyrimidines.

Experimental Protocols

The following sections detail standardized methodologies for the determination of the key physicochemical properties of **4,5-diaminopyrimidine**.

Determination of Melting Point

The melting point of a solid organic compound is a crucial indicator of its purity.

- Apparatus: Capillary tube melting point apparatus, capillary tubes (sealed at one end), mortar and pestle, spatula.
- Procedure:
 - Grind a small amount of dry **4,5-diaminopyrimidine** into a fine powder using a mortar and pestle.
 - Pack the powdered sample into a capillary tube to a height of 2-3 mm by tapping the sealed end on a hard surface.
 - Place the capillary tube into the heating block of the melting point apparatus.
 - Heat the sample rapidly to a temperature approximately 15-20 °C below the expected melting point (204-206 °C).
 - Decrease the heating rate to 1-2 °C per minute to allow for accurate observation.
 - Record the temperature at which the first drop of liquid appears (the beginning of the melting range) and the temperature at which the entire sample becomes a clear liquid (the end of the melting range).

Determination of Solubility

This protocol provides a qualitative assessment of solubility in various solvents.

- Apparatus: Small test tubes, vortex mixer, spatulas, droppers.
- Solvents: Deionized water, ethanol, dimethyl sulfoxide (DMSO).
- Procedure:
 - Add approximately 10 mg of **4,5-diaminopyrimidine** to a clean, dry test tube.
 - Add 1 mL of the chosen solvent to the test tube in 0.2 mL increments.
 - After each addition, vigorously agitate the mixture using a vortex mixer for at least 30 seconds.

- Visually inspect the solution for the presence of undissolved solid against a dark background.
- Record the compound as "soluble," "sparingly soluble," or "insoluble" based on the amount of solvent required to dissolve the sample completely.[3][16][17]

Determination of Octanol-Water Partition Coefficient (LogP)

The Shake Flask method is a traditional approach to empirically determine the LogP value.[18]

- Apparatus: Separatory funnel, mechanical shaker, UV-Vis spectrophotometer, volumetric flasks, pipettes.
- Reagents: 1-Octanol (pre-saturated with water), deionized water (pre-saturated with 1-octanol), **4,5-diaminopyrimidine**.
- Procedure:
 - Prepare a stock solution of **4,5-diaminopyrimidine** in water-saturated 1-octanol of a known concentration.
 - Add equal volumes of the 1-octanol stock solution and octanol-saturated water to a separatory funnel.
 - Shake the funnel vigorously for a set period (e.g., 1 hour) using a mechanical shaker to allow for partitioning equilibrium to be reached.
 - Allow the two phases to separate completely.
 - Carefully collect samples from both the aqueous and the 1-octanol layers.
 - Determine the concentration of **4,5-diaminopyrimidine** in each phase using UV-Vis spectrophotometry by comparing the absorbance to a standard calibration curve.
 - Calculate the partition coefficient (P) as the ratio of the concentration in the 1-octanol phase to the concentration in the aqueous phase.

- The LogP is the logarithm (base 10) of the calculated P value.[18][19]

Spectral Analysis

- Apparatus: NMR spectrometer, 5 mm NMR tubes, volumetric flask, micropipette.
- Solvent: Deuterated dimethyl sulfoxide (DMSO-d6).
- Procedure:
 - Dissolve approximately 5-10 mg of **4,5-diaminopyrimidine** in about 0.7 mL of DMSO-d6 in a small vial.
 - Transfer the solution to a clean, dry NMR tube.
 - Place the NMR tube in the spectrometer's probe.
 - Acquire the ^1H NMR spectrum according to the instrument's standard operating procedures.[20][21]
 - Process the resulting Free Induction Decay (FID) to obtain the frequency-domain spectrum.
 - Reference the spectrum to the residual solvent peak of DMSO-d6 ($\delta \sim 2.50$ ppm).
- Apparatus: Fourier Transform Infrared (FTIR) spectrometer with an Attenuated Total Reflectance (ATR) accessory, or KBr press.
- Procedure (ATR method):
 - Ensure the ATR crystal is clean.
 - Place a small amount of the solid **4,5-diaminopyrimidine** sample onto the crystal.
 - Apply pressure using the anvil to ensure good contact between the sample and the crystal.
 - Collect the IR spectrum over the desired wavenumber range (typically 4000-400 cm^{-1}).
[22][23]

- Clean the crystal thoroughly after the measurement.
- Procedure (KBr pellet method):
 - Grind a mixture of approximately 1-2 mg of **4,5-diaminopyrimidine** with about 100 mg of dry KBr powder in an agate mortar.
 - Transfer the mixture to a pellet press and apply pressure to form a thin, transparent pellet.
 - Place the pellet in the sample holder of the FTIR spectrometer.
 - Acquire the IR spectrum.
- Apparatus: UV-Vis spectrophotometer, quartz cuvettes, volumetric flasks, micropipettes.
- Solvents: Acetonitrile, deionized water (for aqueous measurements, buffered to pH 7.4).
- Procedure:
 - Prepare a stock solution of **4,5-diaminopyrimidine** of a known concentration in the chosen solvent.
 - Prepare a series of dilutions from the stock solution to create standards for a calibration curve if quantitative analysis is needed.
 - Fill a quartz cuvette with the blank solvent and record a baseline spectrum.
 - Rinse the cuvette with the sample solution and then fill it with the sample.
 - Place the sample cuvette in the spectrophotometer and record the absorbance spectrum over the desired wavelength range (e.g., 200-400 nm).[24][25]
 - Identify the wavelength of maximum absorbance (λ_{max}).

Conclusion

This technical guide provides a consolidated resource on the essential physicochemical properties of **4,5-diaminopyrimidine**. The tabulated data, detailed experimental protocols, and the visualization of its mechanism of action within the folate synthesis pathway are intended to

support researchers and scientists in their efforts to utilize this versatile molecule in drug discovery and development. A thorough understanding of these fundamental properties is critical for the rational design and synthesis of novel therapeutic agents.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. researchgate.net [researchgate.net]
- 2. orgchemboulder.com [orgchemboulder.com]
- 3. researchgate.net [researchgate.net]
- 4. academic.oup.com [academic.oup.com]
- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 6. 2,4-Diamino-6-chloropyrimidine CAS 156-83-2-Beijing Entrepreneur Science & Trading Co., Ltd [entrepreneur-cn.com]
- 7. dev.spectrabase.com [dev.spectrabase.com]
- 8. www1.udel.edu [www1.udel.edu]
- 9. Interpreting Infrared Spectra - Specac Ltd [specac.com]
- 10. Modified 2,4-diaminopyrimidine-based dihydrofolate reductase inhibitors as potential drug scaffolds against *Bacillus anthracis* - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Inhibition of Bacterial Dihydrofolate Reductase by 6-Alkyl-2,4-diaminopyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Dihydrofolate reductase, thymidylate synthase, and serine hydroxy methyltransferase: successful targets against some infectious diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 14. youtube.com [youtube.com]
- 15. Folate Metabolism | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. chem.ws [chem.ws]

- 17. scribd.com [scribd.com]
- 18. acdlabs.com [acdlabs.com]
- 19. documents.thermofisher.com [documents.thermofisher.com]
- 20. chem.libretexts.org [chem.libretexts.org]
- 21. NMR Spectroscopy [www2.chemistry.msu.edu]
- 22. amherst.edu [amherst.edu]
- 23. chem.libretexts.org [chem.libretexts.org]
- 24. longdom.org [longdom.org]
- 25. Video: UV-Vis Spectroscopy of Dyes - Procedure [jove.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to the Physicochemical Properties of 4,5-Diaminopyrimidine]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b145471#physicochemical-properties-of-4-5-diaminopyrimidine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com

